3-[1-(4-Fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanoic acid
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-fluorophenyl substituent at the 1-position and a propanoic acid chain at the 5-position of the fused heterocyclic core. The pyrazolo-pyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as kinases and enzymes.
Properties
IUPAC Name |
3-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O3/c15-9-1-3-10(4-2-9)19-13-11(7-17-19)14(22)18(8-16-13)6-5-12(20)21/h1-4,7-8H,5-6H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTBTCMONLNRKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CCC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[1-(4-Fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanoic acid involves several steps. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by reacting appropriate hydrazine derivatives with 4-fluorobenzaldehyde under acidic conditions to form the pyrazole intermediate.
Introduction of the propanoic acid side chain: The pyrazolo[3,4-d]pyrimidine core is then reacted with a suitable propanoic acid derivative under basic conditions to introduce the propanoic acid side chain.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
3-[1-(4-Fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[1-(4-Fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanoic acid involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, it binds to the active site of the CDK2 enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Pyrazolo-pyrimidine derivatives with aryl substituents at the 1- and 3-positions are well-documented. For example:
- 3-(4-Fluorophenyl)-1-(4-nitrophenyl)-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-4-one (Compound 14a): This analog replaces the propanoic acid chain with a nitro-substituted phenyl group. It exhibits a melting point >340°C, attributed to strong intermolecular interactions (e.g., π-stacking and hydrogen bonding) facilitated by the nitro group .
- 3-(2,4-Dichlorophenyl)-1-(4-nitrophenyl)-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-4-one (Compound 14b): The dichlorophenyl group increases steric bulk and electron-withdrawing effects, resulting in a higher melting point (>345°C) compared to Compound 14a .
Key Differences :
Solubility: The propanoic acid chain in the target compound enhances aqueous solubility compared to nitro- or chloro-substituted analogs.
Bioactivity : Carboxylic acid groups often improve binding to charged residues in enzyme active sites, whereas nitro groups may confer redox activity.
Fluorophenyl-Containing Chalcones
Chalcone derivatives with fluorophenyl moieties share structural motifs but differ in core architecture. Examples include:
- (E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one : A chalcone with a fluorophenyl ketone group. The dihedral angle between the central benzene and fluorophenyl rings ranges from 7.14° to 56.26°, influencing conjugation and electronic properties .
- 3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one : Substitution with chlorine alters electron density and steric effects compared to the target compound’s pyrazolo-pyrimidine core .
Key Differences :
Core Rigidity : The pyrazolo-pyrimidine scaffold is more conformationally constrained than the flexible chalcone backbone.
Pharmacokinetics: Chalcones often exhibit lower metabolic stability due to enone reactivity, whereas pyrazolo-pyrimidines are more resistant to degradation.
Pyrazolo[3,4-c]pyrimidine Derivatives
Compounds with pyrazolo[3,4-c]pyrimidine cores highlight positional isomerism effects:
- Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate: This derivative incorporates a chromenone moiety and ester group, reducing solubility compared to the carboxylic acid in the target compound. Its melting point (303–306°C) is lower due to reduced crystal packing efficiency .
Key Differences :
Isomeric Effects : The [3,4-d] vs. [3,4-c] pyrimidine fusion alters hydrogen-bonding patterns and π-π interactions.
Functional Groups : Ester groups in analogs like Example 64 may require metabolic activation, whereas the carboxylic acid in the target compound is ionizable at physiological pH.
Propanoic Acid Derivatives with Heterocyclic Cores
- 4-((2-(Mercaptomethyl)-1-oxo-3-phenylpropyl]amino)benzoic acid: This compound features a benzoic acid group and a thioether linkage.
- 3-(1-(6-endo-Hydroxymethylbicyclo[2.2.1]heptane-2-exo-carbamoyl)cyclopentyl]-2-(2-methoxyethoxymethyl)propanoic acid: A bicyclic system introduces steric complexity, reducing solubility compared to the target compound’s planar heterocycle .
Biological Activity
3-[1-(4-Fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanoic acid is a compound of interest due to its potential pharmacological applications. Its structure features a pyrazolo-pyrimidine core, which is known for various biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, supported by recent research findings and case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Synthesis
The synthesis of this compound typically involves multi-step reactions, including coupling reactions and cyclization processes. The synthetic pathway often utilizes reagents like HATU for coupling and various protective group strategies to achieve the desired product with high purity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that pyrazolo-pyrimidine derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
A study conducted by Srinivasan et al. (2012) demonstrated that related compounds showed cytotoxic effects on various cancer cell lines, suggesting that modifications in the pyrazolo-pyrimidine structure could enhance biological activity .
Anti-inflammatory Effects
In addition to anticancer properties, this compound may possess anti-inflammatory effects. Pyrazolo derivatives have been reported to inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases. The presence of the fluorophenyl group is believed to enhance these effects by improving the compound's binding affinity to target proteins involved in inflammatory pathways.
Case Studies
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as kinases involved in cell signaling pathways critical for tumor growth and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
